![molecular formula C12H12N2 B1305085 3-(3-Methyl-1H-indol-1-yl)propanenitrile CAS No. 4414-81-7](/img/structure/B1305085.png)
3-(3-Methyl-1H-indol-1-yl)propanenitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(3-Methyl-1H-indol-1-yl)propanenitrile” consists of a 1H-indol-1-yl group attached to a propanenitrile group via a carbon atom. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
“3-(3-Methyl-1H-indol-1-yl)propanenitrile” is a solid compound . It has a molecular weight of 184.24 g/mol and a molecular formula of C12H12N2.Scientific Research Applications
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . The synthesis of indole derivatives is a topic of interest in the chemical community .
Anticancer Activity
Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . Some specific compounds have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . They have been found to inhibit the growth of various types of microbes, making them a topic of interest in the development of new antimicrobial agents .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory disorders .
Antiviral Activity
Some indole derivatives have been reported as antiviral agents . They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Antidiabetic Activity
Indole derivatives have also shown potential in the treatment of diabetes . They have demonstrated antidiabetic properties, making them a topic of interest in the development of new antidiabetic agents .
Antimalarial Activity
Indole derivatives have demonstrated antimalarial properties . They have been found to inhibit the growth of the malaria parasite, making them a topic of interest in the development of new antimalarial agents .
Antioxidant Activity
Indole derivatives have shown antioxidant properties . They can potentially be used in the treatment of various disorders related to oxidative stress .
Future Directions
The future research directions for “3-(3-Methyl-1H-indol-1-yl)propanenitrile” could involve further studies on its synthesis, chemical properties, and potential biological activities. Given the antiproliferative activities observed in related compounds, it may be worthwhile to explore its potential as a therapeutic agent .
properties
IUPAC Name |
3-(3-methylindol-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVHVYXPVVRNAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383892 | |
Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
CAS RN |
4414-81-7 | |
Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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